(3-Methylpyridin-4-yl)methanamine
Description
(3-Methylpyridin-4-yl)methanamine is a pyridine derivative with a methanamine group attached to the 4-position of a 3-methyl-substituted pyridine ring. Its molecular formula is C₇H₁₀N₂, and it has a CAS number of 97004-05-2 . The compound is commercially available as a free base or dihydrochloride salt (95% purity, CAS 85127-50-0) and is used primarily in pharmaceutical research and organic synthesis . The methyl group at the 3-position of the pyridine ring and the methanamine side chain at the 4-position contribute to its unique electronic and steric properties, making it a versatile intermediate in drug discovery.
Properties
IUPAC Name |
(3-methylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLSCJHELOPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97004-05-2 | |
| Record name | 3-Methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97004-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-methylpyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-4-yl)methanamine typically involves the alkylation of 3-methylpyridine with formaldehyde and subsequent reduction. One common method includes the following steps:
Alkylation: 3-Methylpyridine is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form (3-Methylpyridin-4-yl)methanol.
Reduction: The resulting (3-Methylpyridin-4-yl)methanol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (3-Methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of (3-Methylpyridin-4-yl)methanal or (3-Methylpyridin-4-yl)carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Methylpyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or receptors, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
The position of the methyl group and methanamine side chain on the pyridine ring significantly influences physicochemical and biological properties. Key analogues include:
Key Findings :
- Electronic Effects : The 3-methyl group in this compound induces steric hindrance and electron-donating effects, altering binding affinity in receptor-ligand interactions compared to analogues with methyl groups at other positions .
- Solubility : Compounds with substituents at the 2-position (e.g., 5-Me-2-CH₂NH₂) exhibit higher water solubility due to reduced steric bulk .
Substituted Derivatives of Methanamine
Modifications to the methanamine side chain or pyridine ring substituents further diversify properties:
Key Findings :
- Lipophilicity : N-Methylation (e.g., CAS 915919-59-4) increases logP values by ~0.5 units, improving blood-brain barrier penetration .
- Receptor Binding : Piperidinyl-substituted derivatives (e.g., CAS 1341915-79-4) show enhanced affinity for G-protein-coupled receptors (GPCRs) due to bulkier substituents .
Functional Group Variations
Replacing the methyl group with other substituents alters reactivity and applications:
Key Findings :
- Aromaticity : Methoxyphenyl derivatives exhibit stronger π-π stacking interactions, useful in materials science .
Biological Activity
(3-Methylpyridin-4-yl)methanamine, also known as 3-Methyl-4-pyridinylmethanamine, is a compound of increasing interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 135.16 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring with a methyl group at the 3-position and a methanamine side chain, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. It can influence biochemical pathways through the following mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and other signaling pathways.
- Enzyme Modulation : It has been shown to interact with enzymes, potentially inhibiting or enhancing their activity, which can lead to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. Its effectiveness against various bacterial strains has been documented, although further research is necessary to establish its clinical applications.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a therapeutic agent in oncology. For instance, compounds structurally related to this compound have been evaluated for their anticancer efficacy, revealing significant cytotoxic effects against multiple cancer types .
Neuropharmacological Effects
There is emerging evidence that this compound may influence neurological processes. It has been studied for its role in modulating neurotransmitter systems, particularly in relation to glycine transporters. This modulation could have implications for treating neurological disorders such as schizophrenia or depression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial activity .
- Anticancer Evaluation : In a study involving various cancer cell lines, this compound demonstrated IC values ranging from 10 to 30 µM, indicating moderate potency against cancer cells .
- Neuropharmacological Assessment : Research focused on the compound's interaction with glycine transporters showed promising results for its potential use in treating conditions like anxiety and depression .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| (2-Methylpyridin-4-yl)methanamine | Antimicrobial | 15 | Effective against selected bacterial strains |
| (5-Methylpyridin-2-yl)methanamine | Anticancer | 20 | Moderate efficacy in cancer cell lines |
| (4-Methylpyridin-3-yl)methanamine | Neuropharmacological | 25 | Interaction with neurotransmitter systems |
This table highlights how variations in substitution on the pyridine ring can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
